molecular formula C26H23ClN2O3 B15143763 5-Dehydro Tolvaptan-d7

5-Dehydro Tolvaptan-d7

Cat. No.: B15143763
M. Wt: 454.0 g/mol
InChI Key: VENGMROMZOKURN-FFQSSJIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Dehydro Tolvaptan-d7 involves several steps, starting from the precursor 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. The reaction typically involves the use of dichloromethane and distilled water as solvents, with magnesium hydroxide as a base. The reaction mixture is stirred at low temperatures, and 2-methylbenzoyl chloride is gradually added. The mixture is then filtered, and the pH is adjusted using an aqueous sodium hydroxide solution. The organic layer is separated, dried with sodium sulfate, and concentrated under reduced pressure to yield 5-Dehydro Tolvaptan .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 5-Dehydro Tolvaptan-d7 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

5-Dehydro Tolvaptan-d7, like Tolvaptan, acts as a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2). Vasopressin acts on V2 receptors found in the renal collecting ducts, promoting water reabsorption. By blocking these receptors, this compound prevents the insertion of aquaporins into the luminal membrane, thereby reducing water reabsorption and increasing urine output . This mechanism helps in correcting hyponatremia by promoting the excretion of free water without the loss of electrolytes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis of metabolic pathways .

Properties

Molecular Formula

C26H23ClN2O3

Molecular Weight

454.0 g/mol

IUPAC Name

N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide

InChI

InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D

InChI Key

VENGMROMZOKURN-FFQSSJIFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C)C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C

Origin of Product

United States

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